(R)-1-(3-Bromo-5-fluorophenyl)butan-1-amine
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Description
(R)-1-(3-Bromo-5-fluorophenyl)butan-1-amine is a useful research compound. Its molecular formula is C10H13BrFN and its molecular weight is 246.12 g/mol. The purity is usually 95%.
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Biological Activity
(R)-1-(3-Bromo-5-fluorophenyl)butan-1-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features a chiral center, bromine and fluorine substituents on the phenyl ring, and an amine functional group. These characteristics significantly influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of halogen atoms (bromine and fluorine) enhances its lipophilicity and may affect its binding affinity to receptors or enzymes involved in cellular signaling pathways. The amine group can participate in hydrogen bonding, further influencing the compound's reactivity and biological effects .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of similar compounds, which suggest potential antibacterial and antifungal activities. For instance, derivatives with halogen substituents have shown significant efficacy against various bacterial strains, indicating that this compound may exhibit similar properties .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 0.04 µM |
Compound B | S. aureus | 0.05 µM |
Compound C | P. aeruginosa | 0.03 µM |
Antitumor Activity
Research has also been directed towards the antitumor potential of compounds with similar structures. Some studies have reported that related compounds exhibit antiproliferative activity against human cancer cell lines such as HCT-116 and PC-3 .
Table 2: Antitumor Activity Assessment
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D | HCT-116 | 13.62 |
Compound E | PC-3 | 21.74 |
Study on Antibacterial Properties
In a comparative study, this compound was evaluated alongside other amine derivatives for their antibacterial activity against resistant strains. The results indicated that the compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in combating antibiotic resistance .
Pharmacological Evaluation
A pharmacological evaluation involved synthesizing analogs based on the core structure of this compound. These analogs were tested for their ability to modulate ion channels relevant to cystic fibrosis treatment, revealing promising activity that warrants further investigation into their therapeutic applications .
Properties
Molecular Formula |
C10H13BrFN |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3/t10-/m1/s1 |
InChI Key |
KUMNULKDYGOLHW-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=CC(=C1)Br)F)N |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.